molecular formula C17H17Cl2N5O2 B14644972 Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine CAS No. 52128-08-2

Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine

Katalognummer: B14644972
CAS-Nummer: 52128-08-2
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: IGNLWCWQGPEVGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is a complex organic compound that features a quinazoline core structure substituted with a 3,5-dichloroanilino group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagentsThe final step involves the attachment of the acetic acid moiety, which can be achieved through esterification or amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .

Wirkmechanismus

The mechanism of action of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in diseases like cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

52128-08-2

Molekularformel

C17H17Cl2N5O2

Molekulargewicht

394.3 g/mol

IUPAC-Name

acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C15H13Cl2N5.C2H4O2/c16-9-4-10(17)6-11(5-9)20-7-8-1-2-13-12(3-8)14(18)22-15(19)21-13;1-2(3)4/h1-6,20H,7H2,(H4,18,19,21,22);1H3,(H,3,4)

InChI-Schlüssel

IGNLWCWQGPEVGW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC2=C(C=C1CNC3=CC(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.